N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide
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Overview
Description
N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8Cl3NO4S. It is characterized by the presence of a nitro group, a trichlorophenyl group, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trichloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(2,4,6-trichlorophenyl)benzenesulfonamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular processes through its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trichlorophenyl)benzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-Nitro-N-(2,4,6-trifluorophenyl)benzenesulfonamide: Contains fluorine atoms instead of chlorine, which can alter its chemical properties and reactivity.
Uniqueness
N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide is unique due to the presence of both nitro and trichlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
190204-04-7 |
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Molecular Formula |
C12H7Cl3N2O4S |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
N-nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-8-6-10(14)12(11(15)7-8)16(17(18)19)22(20,21)9-4-2-1-3-5-9/h1-7H |
InChI Key |
HVSXPUYXJOCOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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